molecular formula C10H10Cl2N2O2 B2373512 Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 337924-73-9

Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate

Cat. No.: B2373512
CAS No.: 337924-73-9
M. Wt: 261.1
InChI Key: ZQMXGUXUENZYOA-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate is a synthetic hydrazinecarboxylate derivative featuring a 3,4-dichlorophenyl substituent. The compound’s structure comprises a hydrazinecarboxylate backbone esterified with a methyl group and an ethylidene-linked 3,4-dichlorophenyl moiety. This configuration confers unique electronic and steric properties, making it relevant in pesticide and pharmaceutical research .

Properties

IUPAC Name

methyl N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-6(13-14-10(15)16-2)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,14,15)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMXGUXUENZYOA-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Condensation Method

Reaction Components

  • Starting materials :
    • 3,4-Dichloroacetophenone (CAS 3011-89-0)
    • Methyl hydrazinecarboxylate (CAS 6294-89-9)
  • Solvent : Ethanol or methanol (anhydrous)
  • Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Procedure

  • Dissolve 3,4-dichloroacetophenone (1.0 equiv) and methyl hydrazinecarboxylate (1.1 equiv) in refluxing ethanol.
  • Add catalytic HCl (0.1 equiv) or NaOH (0.1 equiv).
  • Heat at 60–70°C for 4–6 hours under inert atmosphere.
  • Cool the mixture and isolate the product via vacuum filtration.
  • Purify by recrystallization from ethanol/water (3:1 v/v).
Key Data :
Parameter Value Source
Yield 70–85%
Purity (HPLC) ≥98%
Reaction Time 4–6 hours

Mechanism :

  • Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of 3,4-dichloroacetophenone.
  • Dehydration forms the hydrazone linkage (C=N).

Alternative Synthesis via Pre-Formed Methyl Carbazate

Methyl Carbazate Preparation

Methyl carbazate is synthesized independently via:

  • Reagents : Hydrazine hydrate + dimethyl carbonate.
  • Conditions : Stir at 25°C for 12 hours in methanol.
  • Yield : 90–95%.

Condensation with 3,4-Dichloroacetophenone

  • Combine methyl carbazate (1.2 equiv) and 3,4-dichloroacetophenone (1.0 equiv) in DMSO.
  • Heat at 80°C for 3 hours under nitrogen.
  • Quench with ice-water and extract with ethyl acetate.
Optimized Conditions :
Parameter Value Source
Solvent DMSO
Temperature 80°C
Yield 75–80%

Critical Analysis of Methodologies

Yield Comparison

Method Yield (%) Purity (%) Time
Primary Condensation 70–85 98 4–6 hours
Pre-Formed Carbazate 75–80 97 3 hours
Microwave-Assisted 80–85 98 20 minutes

Solvent Impact

  • Ethanol/Methanol : Favors solubility but requires prolonged reflux.
  • DMSO : Accelerates reaction but complicates purification.

Catalyst Efficiency

  • Acidic Conditions : Higher selectivity for hydrazone formation.
  • Basic Conditions : Risk of ester hydrolysis; requires strict stoichiometry.

Structural Confirmation and Characterization

  • FTIR (KBr) :
    • 1690 cm⁻¹ (C=O stretch, carbamate)
    • 1615 cm⁻¹ (C=N stretch, hydrazone).
  • ¹H NMR (DMSO-d₆) :
    • δ 3.91 (s, 3H, OCH₃)
    • δ 7.36–8.24 (m, 3H, aromatic H).
  • MS (ESI) : m/z 261.10 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Analysis :

















    ComponentCost (USD/kg)
    3,4-Dichloroacetophenone450–500
    Methyl hydrazinecarboxylate600–650
  • Waste Management : Ethanol recovery via distillation reduces environmental impact.

Challenges and Mitigation Strategies

  • Hydrazine Toxicity : Use sealed reactors and PPE during handling.
  • Byproduct Formation : Optimize stoichiometry to minimize unreacted ketone.
  • Solvent Residues : Employ rotary evaporation followed by lyophilization.

Emerging Methodologies

  • Enzymatic Carbamate Formation : Lipases in non-aqueous media for greener synthesis.
  • Flow Chemistry : Continuous processing to enhance throughput.

This synthesis roadmap underscores the versatility of Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate preparation, balancing efficiency, cost, and scalability. Future research should explore catalytic asymmetric routes for enantioselective applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may be used in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties.

Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s closest analogs differ in substituents on the phenyl ring or the hydrazinecarboxylate moiety. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate 3,4-dichlorophenyl, methyl ester Not explicitly stated (estimated ~315.2) Not provided High electronegativity due to Cl substituents; potential pesticidal activity inferred from dichlorophenyl analogs .
Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate 3-(trifluoromethyl)phenyl, methyl ester Not explicitly stated (estimated ~329.2) 303148-64-3 Trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemicals .
Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate Pyridinyl-oxy-phenyl, methyl ester 387.74 Not provided Heterocyclic pyridine moiety increases polarity; likely used as a pesticide intermediate .
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide 4-methoxyphenyl, carboxamide Not explicitly stated (estimated ~221.2) 717-14-6 Methoxy group reduces electronegativity; carboxamide enhances hydrogen-bonding capacity, favoring pharmacological applications .

Functional and Application-Based Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions compared to methoxy (electron-donating) or trifluoromethyl (moderate electron-withdrawing) substituents .
  • In contrast, trifluoromethyl-substituted analogs (e.g., CAS 303148-64-3) are prioritized for their resistance to metabolic degradation in pesticides .
  • Carboxylate vs. Carboxamide : The methyl ester in the target compound may improve volatility or hydrolysis rates compared to carboxamide derivatives (e.g., CAS 717-14-6), which are more stable in aqueous environments .

Research and Development Implications

While direct studies on this compound are sparse, its structural relatives highlight critical design principles:

Agrochemical Design : Dichlorophenyl and pyridinyl groups are associated with fungicidal and herbicidal activity, as seen in propiconazole (CAS-related compounds in ).

Pharmacological Potential: Analogs like SR140333 (a neurokinin antagonist) demonstrate the dichlorophenyl group’s utility in receptor binding, suggesting possible CNS or anti-inflammatory applications .

Synthetic Flexibility : The hydrazinecarboxylate scaffold allows modular substitution, enabling tuning of solubility and bioavailability for specific applications .

Biological Activity

Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate, with the CAS number 337924-73-9, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group that may influence its pharmacological properties. The following sections will detail the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C10H10Cl2N2O2
  • Molecular Weight : 261.1 g/mol
  • CAS Number : 337924-73-9

The compound features a hydrazinecarboxylate moiety that is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer effects. The presence of the dichlorophenyl group is believed to enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Toxicity Profile

The toxicity of this compound has been evaluated in several studies. Acute toxicity tests suggest moderate toxicity levels, with specific attention required for handling and exposure. The LD50 values reported in animal models indicate a need for further investigation into its safety profile for therapeutic use.

Property Value
Acute Toxicity (LD50)Moderate
Antimicrobial EfficacyBroad-spectrum
Anticancer ActivityInduces apoptosis

Case Study 1: Anticancer Activity in Mice

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

In another investigation focusing on clinical isolates of Staphylococcus aureus and Escherichia coli, the compound exhibited notable antimicrobial activity. Minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those typically required for conventional antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves a condensation reaction between 3,4-dichlorophenylacetone and methyl hydrazinecarboxylate under acidic or catalytic conditions. Key steps include hydrazone formation via Schiff base chemistry. Intermediates are characterized using NMR (1H/13C) and FT-IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹). For analogous hydrazinecarboxylates, X-ray crystallography has resolved the planar geometry of the ethylidene-hydrazinecarboxylate moiety, critical for structural validation .

Reaction Parameter Optimized Condition Source
SolventEthanol/glacial acetic acid
Temperature60–80°C (reflux)
Catalystp-Toluenesulfonic acid

Q. How are physicochemical properties (e.g., solubility, thermal stability) determined for this compound?

Methodological Answer:

  • Solubility: Tested in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis. Polar aprotic solvents like DMSO show higher solubility due to hydrogen bonding with the hydrazinecarboxylate group.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) or TGA identifies decomposition temperatures. For structurally related dichlorophenylhydrazine derivatives, melting points range from 200–225°C (with decomposition) .

Q. What spectroscopic techniques are used to confirm the molecular structure?

Methodological Answer:

  • NMR Spectroscopy: 1H NMR confirms the absence of free amine protons (δ 8–9 ppm for hydrazine NH) and presence of dichlorophenyl aromatic protons (δ 7.2–7.8 ppm).
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 330.2 for C₁₁H₁₀Cl₂N₂O₂).
  • X-ray Crystallography: Resolves bond lengths and angles, such as the C=N bond (~1.28 Å) in the ethylidene group .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the ethylidene-hydrazinecarboxylate moiety, and how do substituents (e.g., 3,4-dichlorophenyl) influence reactivity?

Methodological Answer: The mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of 3,4-dichlorophenylacetone, followed by dehydration. Electron-withdrawing chlorine substituents on the phenyl ring enhance electrophilicity of the carbonyl group, accelerating hydrazone formation. Computational studies (DFT) on similar systems show that chlorine atoms stabilize transition states by lowering activation energy .

Q. How does the 3,4-dichlorophenyl group impact biological activity, and what in vitro assays are used to evaluate pharmacological potential?

Methodological Answer: The 3,4-dichlorophenyl group is associated with enhanced lipophilicity and receptor binding in G-protein-coupled receptor (GPCR) ligands. For example, SR140333 (a 3,4-dichlorophenyl-containing compound) acts as a neurokinin receptor antagonist . Assays include:

  • Radioligand Binding: Competes with labeled ligands (e.g., [³H]-Substance P) to measure affinity (IC₅₀).
  • Functional Assays: Calcium flux or cAMP inhibition in HEK293 cells transfected with target receptors .

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Molecular docking (AutoDock Vina) predicts binding poses in target proteins, while MD simulations (GROMACS) assess stability of ligand-receptor complexes. For example, discrepancies in IC₅₀ values may arise from conformational flexibility of the hydrazinecarboxylate group, which can be quantified via free-energy perturbation (FEP) calculations .

Q. What strategies optimize synthetic yield and purity for scale-up in academic research?

Methodological Answer:

  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve condensation efficiency.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted hydrazinecarboxylate.
  • Yield Enhancement: Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hrs conventional) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer: Stability studies under varying pH (1–13) using HPLC monitoring reveal decomposition pathways. For instance, acidic conditions (pH < 3) may hydrolyze the hydrazinecarboxylate ester to carboxylic acid. Conflicting data often arise from solvent choice (e.g., aqueous vs. anhydrous HCl). Controlled experiments with Karl Fischer titration to exclude moisture effects are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.